molecular formula C17H20N2O2 B14174702 N~2~-(3,3-Diphenylpropyl)-N-hydroxyglycinamide CAS No. 919996-45-5

N~2~-(3,3-Diphenylpropyl)-N-hydroxyglycinamide

Cat. No.: B14174702
CAS No.: 919996-45-5
M. Wt: 284.35 g/mol
InChI Key: HXSRMWSOMOPCCY-UHFFFAOYSA-N
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Description

N~2~-(3,3-Diphenylpropyl)-N-hydroxyglycinamide is a chemical compound characterized by the presence of a diphenylpropyl group attached to a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,3-Diphenylpropyl)-N-hydroxyglycinamide typically involves the reaction of 3,3-diphenylpropylamine with glycine derivatives under specific conditions. One common method includes the use of protecting groups to ensure selective reactions at desired sites. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of N2-(3,3-Diphenylpropyl)-N-hydroxyglycinamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,3-Diphenylpropyl)-N-hydroxyglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N~2~-(3,3-Diphenylpropyl)-N-hydroxyglycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(3,3-Diphenylpropyl)-N-hydroxyglycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-Diphenylpropyl)-N’-phenylpropyl-1,2-ethanediamine
  • 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol
  • N-Methyl-3,3-diphenylpropylamine

Uniqueness

N~2~-(3,3-Diphenylpropyl)-N-hydroxyglycinamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

919996-45-5

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

2-(3,3-diphenylpropylamino)-N-hydroxyacetamide

InChI

InChI=1S/C17H20N2O2/c20-17(19-21)13-18-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18,21H,11-13H2,(H,19,20)

InChI Key

HXSRMWSOMOPCCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNCC(=O)NO)C2=CC=CC=C2

Origin of Product

United States

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